molecular formula C9H15N3O2 B12882175 Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl- CAS No. 55861-83-1

Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl-

Cat. No.: B12882175
CAS No.: 55861-83-1
M. Wt: 197.23 g/mol
InChI Key: PQVQZRLAASYPHG-UHFFFAOYSA-N
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Description

1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea typically involves the formation of the isoxazole ring followed by the introduction of the urea moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis, which has been reported to be efficient and catalyst-free for the synthesis of 5-substituted isoxazoles .

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea can undergo various types of chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while substitution reactions can yield a variety of functionalized isoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea involves its interaction with molecular targets such as FLT3. By inhibiting the phosphorylation of FLT3, the compound can induce apoptosis in cancer cells, leading to tumor regression. This mechanism has been demonstrated in preclinical studies using xenograft models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea stands out due to its specific substitution pattern and its potential as a FLT3 inhibitor. Its unique structure allows for selective interactions with molecular targets, making it a promising candidate for drug development .

Properties

CAS No.

55861-83-1

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylurea

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)6-5-7(11-14-6)12(4)8(10)13/h5H,1-4H3,(H2,10,13)

InChI Key

PQVQZRLAASYPHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N(C)C(=O)N

Origin of Product

United States

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